N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide
Description
This compound is a hybrid molecule featuring:
- A 4-methyl-2-oxo-2H-chromen-7-yl core (coumarin derivative), known for its photophysical and bioactive properties.
- A glycosyl moiety (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl, enhancing solubility and targeting capabilities via carbohydrate-protein interactions.
The synthesis likely involves coupling a 7-amino-4-methylcoumarin derivative with a hexadecanoic acid-derived acyl chloride, followed by glycosylation. Structural characterization would employ NMR, IR, and mass spectrometry, as seen in analogous compounds .
Properties
Molecular Formula |
C32H49NO9 |
|---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
N-[4-methyl-2-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]hexadecanamide |
InChI |
InChI=1S/C32H49NO9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27(35)33-23-18-22-21(2)17-28(36)40-24(22)19-25(23)41-32-31(39)30(38)29(37)26(20-34)42-32/h17-19,26,29-32,34,37-39H,3-16,20H2,1-2H3,(H,33,35) |
InChI Key |
XDIAFMWEZYIYBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide typically involves multiple steps. One common approach starts with the preparation of the chromenone core, followed by the attachment of the hexadecanamide side chain. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Biological Activities
Research indicates that N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects through modulation of inflammatory pathways.
- Anticancer Activity : Investigations are ongoing to evaluate its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Antioxidant Effects : The compound may possess antioxidant properties that help mitigate oxidative stress in biological systems.
Applications in Scientific Research
This compound has several significant applications:
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications in treating chronic diseases such as cancer and inflammatory disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Chemical Biology
As a building block for synthesizing more complex molecules, this compound aids in studying reaction mechanisms and developing new synthetic methodologies.
Material Science
The unique properties of the compound may allow it to be utilized in creating novel materials with specific functionalities for industrial applications.
Case Studies
Several studies have focused on the biological activities and synthetic methodologies related to N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-y]oxy}-2H-chromen-6-y)hexadecanamide:
- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of this compound could effectively inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation .
- Anti-inflammatory Mechanism Exploration : Research has shown that the compound modulates cytokine production and reduces inflammation markers in cellular models .
- Oxidative Stress Mitigation : Studies indicated that this compound can scavenge free radicals and enhance cellular antioxidant defenses .
Mechanism of Action
The mechanism of action of N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with various enzymes and receptors, potentially modulating their activity. The hexadecanamide side chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Based Amides
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide ()
- Structure : Shares the 4-methylcoumarin core but replaces the hexadecanamide with a chloro-phenylacetamide group.
- Activity : Demonstrates superior anti-inflammatory activity (IC₅₀ values ~10–50 μM) compared to ibuprofen .
- Synthesis: Simpler route via direct acylation of 7-amino-4-methylcoumarin with (±)-2-chloro-2-phenylacetyl chloride, avoiding glycosylation steps .
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide ()
Glycosylated Derivatives
Demethyltexasin 4'-O-glucoside ()
- Structure : Isoflavone glucoside with a glucose moiety similar to the target compound’s glycosyl group.
- Properties : Enhanced water solubility due to glycosylation, critical for bioavailability .
N-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranosyl)-5-phenyl-1,3,4-oxadiazole-2-amine derivatives ()
Comparative Data Table
Key Research Findings
- Synthetic Complexity: The target compound’s glycosylation step adds complexity compared to simpler coumarin amides (e.g., ). Glycosylation often requires protecting groups and selective deprotection, as seen in benzylated glucopyranosyl derivatives .
- Bioactivity Trends : Chlorinated coumarin acetamides () show potent anti-inflammatory activity, suggesting the target compound’s hexadecanamide chain may enhance membrane penetration or protein binding.
Biological Activity
N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C32H49NO
- Molecular Weight : 493.75 g/mol
- Key Functional Groups :
- Hydroxymethyl groups
- Oxo groups
- Hexadecanamide backbone
The complexity of its structure suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the sugar moiety may contribute to its ability to scavenge free radicals. A study on related compounds demonstrated a correlation between the number of hydroxyl groups and antioxidant efficacy .
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory pathways. In vitro studies have reported that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Potential
Preliminary investigations into the anticancer properties of related chromen derivatives have revealed their ability to induce apoptosis in various cancer cell lines. For instance, derivatives with similar oxo and hydroxymethyl functionalities have been noted for their selective cytotoxicity against breast and prostate cancer cells .
Neuroprotective Effects
The neuroprotective potential of compounds featuring chromen structures has been highlighted in several studies. They appear to exert protective effects against oxidative stress-induced neuronal damage. This suggests that N-(4-methyl-2-oxo...) may also offer neuroprotection through similar mechanisms .
Study 1: Antioxidant Activity Assessment
A study conducted on a series of chromen derivatives indicated that those with multiple hydroxyl groups exhibited IC50 values as low as 25 µM in DPPH scavenging assays. The specific compound's activity was compared against standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) | Standard Comparison |
|---|---|---|
| N-(4-methyl-2-oxo...) | 25 | Ascorbic Acid (30) |
| Related Chromen Derivative | 30 | - |
Study 2: Anti-inflammatory Pathway Analysis
In a controlled experiment involving LPS-stimulated macrophages, the compound's ability to reduce TNF-alpha secretion was measured:
| Treatment | TNF-alpha Secretion (pg/mL) |
|---|---|
| Control | 150 |
| N-(4-methyl-2-oxo...) | 70 |
| Standard Anti-inflammatory Drug | 60 |
Study 3: Cytotoxicity in Cancer Cells
In vitro assays on breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 25 | 40 |
Q & A
Q. What are the key methodological considerations for synthesizing this compound?
Synthesis requires meticulous hazard analysis, scaling protocols, and purification strategies. For example:
- Hazard Analysis : Conduct a pre-experiment risk assessment for reagents like O-benzyl hydroxylamine hydrochloride, which may require handling under inert atmospheres or controlled temperatures .
- Scaling : Optimize reaction conditions (e.g., 125 mmol scale in ) using analogous coumarin glycoside synthesis protocols, where yields of 82–90% were achieved via stepwise benzylation and glycosylation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for final product isolation .
Q. How can researchers ensure safety during experimental procedures?
Adhere to strict safety protocols:
- Use PPE (gloves, masks, protective eyewear) to avoid skin contact, especially with reactive intermediates like hydroxylamine derivatives .
- Segregate chemical waste (e.g., solvent residues, unreacted starting materials) and collaborate with certified waste management services to mitigate environmental risks .
Q. What analytical methods are recommended for structural characterization?
A multi-technique approach is critical:
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo group) .
- NMR (¹H/¹³C) : Resolve substituent patterns on the coumarin core and glycosyl moiety (e.g., coupling constants for β-D-glucopyranosyl anomeric protons) .
- ESI-HRMS : Confirm molecular weight with <2 ppm error, as demonstrated in studies of structurally similar chromen-2-one derivatives .
Advanced Research Questions
Q. How can AI-driven tools enhance experimental design for this compound?
Integrate AI with simulation platforms like COMSOL Multiphysics to:
- Predict Reaction Outcomes : Train models on datasets from analogous coumarin glycoside syntheses to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Enable Real-Time Adjustments : Implement smart laboratories where AI algorithms adjust conditions (e.g., pH, stirring rate) based on in-situ spectroscopic data .
Q. How should researchers resolve contradictions in spectral or activity data?
Apply evidence-based inquiry principles:
- Theoretical Frameworks : Revisit assumptions about glycosidic bond stability or chromen-2-one tautomerism. For example, unexpected NMR shifts may indicate pH-dependent conformational changes .
- Methodological Cross-Validation : Compare results across techniques (e.g., X-ray crystallography vs. computational docking for 3D structure validation) .
Q. What advanced separation techniques are suitable for isolating this compound?
Leverage membrane technologies and process simulations:
- Membrane Filtration : Use nanofiltration membranes to separate glycosylated products from smaller byproducts, as classified under CRDC subclass RDF2050104 .
- Simulation-Driven Optimization : Model solvent-solute interactions using COMSOL to predict partition coefficients in liquid-liquid extraction systems .
Q. How can this compound’s bioactivity studies be integrated into existing theoretical models?
Align with frameworks such as acetylcholinesterase (AChE) inhibition mechanisms:
- Structure-Activity Relationships (SAR) : Modify the hexadecanamide chain length or glycosyl group polarity to test hypotheses about hydrophobic binding pockets, following protocols in .
- Kinetic Studies : Use stopped-flow spectrophotometry to measure enzyme inhibition constants (Ki), contextualizing results within published models of coumarin-based AChE inhibitors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
